Monofucosyllacto-N-hexaose is a fucosylated human milk oligosaccharide characterized by its non-sialylated structure based on a Galactose-β1-3-N-acetylglucosamine core. This compound is part of a larger family of human milk oligosaccharides, which play crucial roles in infant nutrition and development. Monofucosyllacto-N-hexaose is significant for its potential health benefits, including prebiotic effects and immune modulation.
Monofucosyllacto-N-hexaose is primarily derived from human breast milk. The synthesis of this oligosaccharide occurs through the action of specific glycosyltransferases that facilitate the addition of fucose to the lactose backbone. Research indicates that variations in maternal diet and genetics can influence the concentration and composition of oligosaccharides in breast milk, including Monofucosyllacto-N-hexaose .
Monofucosyllacto-N-hexaose belongs to the category of neutral human milk oligosaccharides, which are classified based on their structural components and biological functions. It is specifically categorized as a fucosylated oligosaccharide, which indicates the presence of fucose as a monosaccharide unit within its structure .
The synthesis of Monofucosyllacto-N-hexaose can be achieved through various methods, including enzymatic synthesis, chemical synthesis, and fermentation processes.
The enzymatic approach often involves optimizing reaction conditions such as temperature, pH, and substrate concentrations to enhance yield and specificity. Additionally, purification techniques like high-performance liquid chromatography are employed to isolate and characterize Monofucosyllacto-N-hexaose from reaction mixtures .
Monofucosyllacto-N-hexaose has a defined molecular structure characterized by its monosaccharide composition: it includes galactose, glucose, N-acetylglucosamine, and fucose units. The specific arrangement and linkage types between these monosaccharides determine its biological activity and properties.
The molecular formula for Monofucosyllacto-N-hexaose can be represented as C_{12}H_{19}N_{1}O_{13}F_{1}, where each element corresponds to the respective atoms present in the molecule.
Monofucosyllacto-N-hexaose participates in various biochemical reactions primarily involving glycosylation processes. Its synthesis involves:
The efficiency of these reactions can be influenced by factors such as enzyme concentration, substrate availability, and reaction environment (e.g., temperature and pH). Analytical techniques like mass spectrometry are often used to monitor these reactions and confirm product identity .
Monofucosyllacto-N-hexaose exerts its biological effects primarily through interactions with gut microbiota and immune cells. The mechanism involves:
Studies have shown that oligosaccharides like Monofucosyllacto-N-hexaose can significantly impact gut health and immune function in infants .
Monofucosyllacto-N-hexaose has several applications in scientific research:
Monofucosyllacto-N-hexaose (MFLNH) belongs to the lacto-N-hexaose (LNH) family of human milk oligosaccharides (HMOs), characterized by a hexasaccharide backbone formed by the extension of a lactose (Galβ1-4Glc) core. The structural diversity of MFLNH primarily arises from two distinct chain configurations: Type 1 (Galβ1-3GlcNAc; lacto-N-biose) and Type 2 (Galβ1-4GlcNAc; N-acetyllactosamine) chains [6] [8]. These configurations determine the three-dimensional topology and biological accessibility of MFLNH. Type 1 chains typically exhibit bent conformations suitable for interactions with mucosal receptors, while Type 2 chains adopt linear geometries preferred by certain bacterial adhesins [10].
Table 1: Core Structural Features of MFLNH Backbones
Structural Feature | Type 1 Chain | Type 2 Chain |
---|---|---|
Glycosidic Linkage | Galβ1-3GlcNAc | Galβ1-4GlcNAc |
Branching Pattern | Linear or branched (e.g., LNH core) | Predominantly linear (e.g., LNnH core) |
Prevalence in Human Milk | Higher in secretor-positive mothers | Ubiquitous across milk groups |
Biological Significance | Ligand for Bifidobacterium spp. | Substrate for sialyltransferases |
Advanced structural analyses using ion mobility-mass spectrometry (IM-MS) reveal that Type 1 and Type 2 cores exhibit distinct collision cross-section (CCS) values due to their conformational differences. For instance, Type 1 chains show 5–8% smaller CCS values than Type 2 isomers in helium drift gas, reflecting their compact folding [8] [9].
Fucosylation patterns critically define MFLNH’s biological functions, with fucose (Fuc) attachments occurring at terminal or internal positions via α1-2, α1-3, or α1-4 linkages. These modifications are governed by maternal fucosyltransferases (FUTs):
Table 2: Fucosylation Linkages and Functional Implications
Fucosyl Linkage | Enzyme Responsible | MFLNH Isoform Example | Biological Role |
---|---|---|---|
α1-2 | FUT2 (Secretor) | MFLNH I | Pathogen anti-adhesion; supports Bifidobacterium growth |
α1-3 | FUT3 (Lewis) | MFLNH III | Modulates dendritic cell immunity; supports gut barrier integrity |
α1-4 | FUT3 (Lewis) | MFLNH II | Inhibits norovirus binding; promotes microbial symbiosis |
Trapped ion mobility spectrometry (TIMS) resolves positional isomers like α1-3 vs. α1-4 fucosylation through differences in drift times (ΔCCS > 2%), as α1-3 linkages induce greater structural compactness than α1-4 variants [9] [10]. Non-secretor mothers (FUT2-inactive) produce MFLNH lacking α1-2-fucosylation but enriched in α1-3/4-linked isoforms [3].
MFLNH isoforms exhibit distinct prevalence and structural features dictated by maternal genetics and enzymatic activity:
Table 3: Structural and Occurrence Profiles of MFLNH Isoforms
Isoform | Core Chain Type | Fucosylation Position | Molecular Formula | Relative Abundance |
---|---|---|---|---|
MFLNH I | Type 1 (LNH core) | Terminal Gal (α1-2) | C₄₆H₇₈N₂O₃₅ | High (secretor⁺ mothers) |
MFLNH II | Type 1 (LNH core) | Subterminal GlcNAc (α1-4) | C₄₆H₇₈N₂O₃₅ | Moderate (Lewis⁺ mothers) |
MFLNH III | Type 2 (LNnH core) | Subterminal GlcNAc (α1-3) | C₄₆H₇₈N₂O₃₅ | High (non-secretor mothers) |
Functional studies indicate MFLNH I enhances Bifidobacterium longum colonization via interactions with bacterial lectins, while MFLNH III exhibits superior anti-inflammatory effects in intestinal epithelial cells [5] [6]. MFLNH IV (not listed in results) is rare and structurally unconfirmed in literature.
The structural complexity of MFLNH necessitates multimodal analytical approaches:
Table 4: Analytical Performance Metrics for MFLNH Characterization
Technique | Resolution Capability | Limitations | Throughput |
---|---|---|---|
4D-LC-ESI-IM-MS¹ | 200+ HMOs (DP 2–13); ΔCCS > 1.5% | 59–108 min/sample; complex data processing | Medium-High |
PGC-LC-MS/MS | Distinguishes fucosyl/sialyl linkages | Loss of 3FL; requires SPE cleanup | Medium |
TIMS-TOF-MS² | ΔCCS 0.5–2% for isomeric glycans | Limited to purified standards | High |
¹H-NMR | Absolute quantitation; anomeric bond mapping | Low sensitivity (μg-mg required) | Low |
Modern 4D-LC-ESI-IM-MS platforms integrate retention time, ion mobility, precursor mass, and fragment ions to resolve >200 HMO structures simultaneously, including rare MFLNH variants like trifucosylated derivatives [8]. LC methods coupled to tandem MS enable relative quantitation of MFLNH isoforms at concentrations as low as 0.1 μg/mL in milk [5].
CAS No.: 355137-87-0
CAS No.: 94736-67-1
CAS No.:
CAS No.:
CAS No.: 14680-51-4